2-Methyl-1H-imidazole-1-carbonitrile
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Description
2-Methyl-1H-imidazole-1-carbonitrile is a derivative of imidazole, a crucial scaffold in heterocyclic chemistry, known for its presence in numerous biologically active compounds and applications in various chemical reactions. The compound has garnered attention for its unique properties and potential applications in synthetic chemistry.
Synthesis Analysis
The synthesis of 2-Methyl-1H-imidazole-1-carbonitrile and its derivatives involves cine-substitution reactions, as demonstrated by the first synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its 2-methyl derivative (Suwiński & Świerczek, 1998). These compounds are obtained by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution, showcasing a method for synthesizing imidazole carbonitriles.
Molecular Structure Analysis
The molecular structure of substituted 1H-imidazole-4,5-dicarbonitrile compounds, including those with a 2-methyl group, was elucidated, revealing steric repulsion and nonplanarity in the molecules (Bats, Schell, & Engels, 2013). This structural information is vital for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
2-Methyl-1H-imidazole-1-carbonitrile participates in various chemical reactions, indicating its versatility. For example, the reaction with β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating its utility in synthesizing novel compounds with potential applications as fluorescent probes for mercury ion detection (Shao et al., 2011).
Physical Properties Analysis
The synthesis and characterization of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), derived from 2-amino-1H-imidazole-4,5-dicarbonitrile, reveal its high thermal stability with a decomposition temperature of 369 °C, highlighting the physical robustness of this compound and related derivatives (Lewczuk et al., 2020).
Chemical Properties Analysis
The reactivity of 2-Methyl-1H-imidazole-1-carbonitrile towards different chemical transformations underscores its chemical properties. For instance, the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives via cyclocondensation highlights its potential in creating biologically relevant structures (Khalafy, Marjani, & Salami, 2014).
Safety And Hazards
The safety information for 2-Methyl-1H-imidazole-1-carbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methylimidazole-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGMFPXUFRLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578043 |
Source
|
Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-imidazole-1-carbonitrile | |
CAS RN |
175351-38-9 |
Source
|
Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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